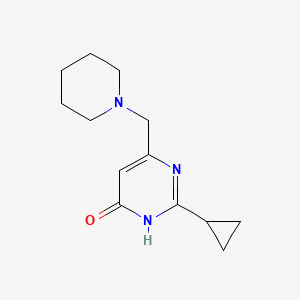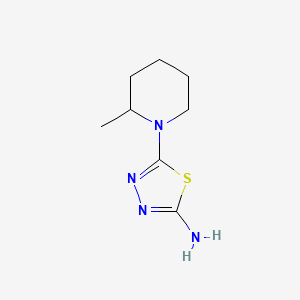![molecular formula C20H21N3O5S B2520100 Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate CAS No. 341966-73-2](/img/structure/B2520100.png)
Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate is an organic compound characterized by a complex structure that includes functional groups such as ethers, imines, and a thienopyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps:
Starting materials: : Key starting materials include 2-methoxybenzylamine, ethyl 4-methoxythieno[2,3-b]pyridine-2-carboxylate, and suitable protecting groups.
Imine Formation: : The initial step often involves the formation of an imine by reacting 2-methoxybenzylamine with an aldehyde or ketone derivative under mild acidic conditions.
Amino Group Introduction:
Ether Formation: : The methoxy substituents are generally introduced through alkylation reactions using methylating agents.
Final Coupling: : The final compound is obtained by coupling the intermediate with ethyl 4-methoxythieno[2,3-b]pyridine-2-carboxylate under optimized reaction conditions.
Industrial Production Methods
While industrial production methods may vary, they often involve:
Large-scale reactors: : Utilizing efficient catalytic systems to ensure high yields.
Optimized conditions: : Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification processes: : Employing advanced purification techniques, including crystallization and chromatography, to achieve the desired purity.
化学反应分析
Types of Reactions
Oxidation: : Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate can undergo oxidation reactions, transforming functional groups and potentially forming new derivatives.
Reduction: : This compound can also be subjected to reduction reactions, typically reducing imine groups to amines under catalytic hydrogenation conditions.
Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, can introduce or replace functional groups on the thienopyridine core.
Common Reagents and Conditions
Oxidizing agents: : Reagents like potassium permanganate or sodium periodate for oxidation.
Reducing agents: : Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Nucleophiles: : Halides, amines, or organometallic reagents for substitution reactions.
Major Products
The major products from these reactions include a variety of functionalized derivatives, each exhibiting distinct chemical and biological properties.
科学研究应用
Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate has been explored in various research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its interactions with biological macromolecules and potential biochemical pathways.
Medicine: : Evaluated for its pharmacological properties, including potential therapeutic effects on diseases.
Industry: : Considered for applications in materials science and chemical manufacturing processes.
作用机制
The compound's mechanism of action often involves:
Molecular interactions: : Binding to specific molecular targets, such as enzymes or receptors.
Pathway modulation: : Influencing biochemical pathways related to its structure, including signal transduction and metabolic processes.
Effect exertion: : The overall biological effect depends on the nature of its interactions and the cellular context.
相似化合物的比较
Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate can be compared to other thienopyridine derivatives, which may include:
Clopidogrel: : A well-known thienopyridine used as an antiplatelet agent.
Ticlopidine: : Another thienopyridine with similar pharmacological applications.
Uniqueness: : The specific combination of functional groups in this compound contributes to its distinctive chemical behavior and potential research applications.
属性
IUPAC Name |
ethyl 4-methoxy-3-[[(2-methoxyphenyl)methoxyamino]methylideneamino]thieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-4-27-20(24)18-17(16-15(26-3)9-10-21-19(16)29-18)22-12-23-28-11-13-7-5-6-8-14(13)25-2/h5-10,12H,4,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMGFPFKTUIMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine](/img/structure/B2520019.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)

![Bicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2520023.png)
![4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2520025.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid](/img/structure/B2520026.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2520027.png)

![N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2520034.png)
![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)
![2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2520037.png)
![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2520039.png)

